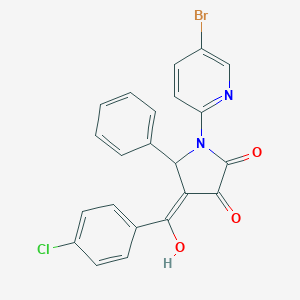
N-(4-chlorobenzyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-phenoxypropanamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-phenoxypropanamide has also been found to interact with various cellular targets such as tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to reduce inflammation, oxidative stress, and apoptosis in cardiac cells. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to protect against glutamate-induced neurotoxicity, reduce inflammation, and promote neuronal survival.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also soluble in organic solvents such as DMSO, which makes it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-2-phenoxypropanamide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which may limit its therapeutic potential.
未来方向
N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising results in various scientific research fields. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide and identifying its cellular targets. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-2-phenoxypropanamide to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-2-phenoxypropanamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, N-(4-chlorobenzyl)-2-phenoxypropanamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(4-chlorobenzyl)-2-phenoxypropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its anticancer, cardiovascular, and neurological effects. N-(4-chlorobenzyl)-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways and interacting with cellular targets. N-(4-chlorobenzyl)-2-phenoxypropanamide has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of N-(4-chlorobenzyl)-2-phenoxypropanamide, optimizing its therapeutic potential, and evaluating its safety and efficacy in humans.
合成方法
N-(4-chlorobenzyl)-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and pyridine to obtain the final product, N-(4-chlorobenzyl)-2-phenoxypropanamide.
科学研究应用
N-(4-chlorobenzyl)-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-2-phenoxypropanamide has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. In cardiovascular research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological research, N-(4-chlorobenzyl)-2-phenoxypropanamide has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
属性
产品名称 |
N-(4-chlorobenzyl)-2-phenoxypropanamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChI 键 |
HYVWRJMMKPISMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)







![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
